molecular formula C33H27FN2O2S B302493 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B302493
M. Wt: 534.6 g/mol
InChI Key: BBXVMQYZULKTDY-OJYCWLPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as FNB-T-10, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzothiophene family and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the JNK signaling pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit several biochemical and physiological effects. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce the expression of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce oxidative stress and inflammation and improve neuronal survival.

Advantages and Limitations for Lab Experiments

2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high purity and stability. However, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the development of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved solubility and bioavailability. Another direction is the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other compounds for enhanced therapeutic effects. Additionally, the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in animal models of disease could provide valuable insights into its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-fluorobenzyl bromide with 1-naphthylamine to form the intermediate 2-[(2-fluorobenzyl)amino]-1-naphthalene. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C33H27FN2O2S

Molecular Weight

534.6 g/mol

IUPAC Name

2-[(Z)-[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C33H27FN2O2S/c34-28-16-8-5-11-23(28)21-38-29-19-18-22-10-4-6-14-25(22)27(29)20-35-33-31(26-15-7-9-17-30(26)39-33)32(37)36-24-12-2-1-3-13-24/h1-6,8,10-14,16,18-20H,7,9,15,17,21H2,(H,36,37)/b35-20-

InChI Key

BBXVMQYZULKTDY-OJYCWLPVSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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